molecular formula C23H17N3O4S B2904202 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate CAS No. 851126-22-2

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate

Cat. No.: B2904202
CAS No.: 851126-22-2
M. Wt: 431.47
InChI Key: SUKSGPQXZZZBHT-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a chemical research compound belonging to the class of 5-acyloxypyrazoles. These derivatives have received considerable attention in scientific research due to their demonstrated biological activities . Related 5-acyloxypyrazole structures have been synthesized and investigated for their high antibacterial properties, suggesting potential applications in medicinal chemistry and antibacterial agent development . The molecular structure features a central pyrazole ring substituted with phenyl, methyl, phenylsulfanyl, and a 2-nitrobenzoate ester group. This specific arrangement of functional groups is characteristic of this chemical family, where the constituent aromatic rings are typically twisted with respect to the central pyrazole core, a structural feature that can influence the compound's physical properties and biological interactions . In research settings, this compound serves as a valuable building block for further chemical exploration and as a candidate for biological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-16-21(31-18-12-6-3-7-13-18)22(25(24-16)17-10-4-2-5-11-17)30-23(27)19-14-8-9-15-20(19)26(28)29/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKSGPQXZZZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrobenzoate moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Nucleophiles like amines, alcohols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and phenylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

Position 1 Substitutions
  • Target Compound : A phenyl group at position 1.
  • Analog 1: 1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate () Substituent: tert-butyl group at position 1. Impact: The bulky tert-butyl group may enhance steric hindrance, reducing intermolecular interactions compared to the phenyl group. Molecular Weight: 396.51 vs. logP: 4.7657 (higher lipophilicity due to tert-butyl) .
Position 4 Substitutions
  • Target Compound : Phenylsulfanyl group.
  • Analog 2 : [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate ()
    • Substituent: 4-methylphenylsulfanyl group.
    • Impact: The methyl group on the phenylsulfanyl moiety may increase hydrophobicity and alter metabolic stability .

Variations in the Ester Moiety

Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound: 2-Nitrobenzoate (electron-withdrawing nitro group).
  • Analog 3 : 1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate ()
    • Substituent: 2-methoxybenzoate (electron-donating methoxy group).
    • Impact: Methoxy groups stabilize aromatic rings via resonance, reducing reactivity compared to nitro-substituted analogs .
  • Analog 4: [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate () Substituent: 2-methoxyacetate.
Phenylsulfanyl Group
  • Neuroinflammatory Activity: In triple-transgenic Alzheimer’s disease (3xTg-AD) mice, compounds with phenylsulfanyl groups (e.g., 4-PSB-2) reversed memory deficits and reduced neuroinflammation by modulating TNF-α, COX-2, and iNOS expression . This suggests the phenylsulfanyl moiety in the target compound may confer neuroprotective or anti-inflammatory properties.
Nitrobenzoate vs. Other Esters
  • Electrophilic Reactivity : The nitro group in 2-nitrobenzoate derivatives (e.g., methyl 2-nitrobenzoate, M2NB) enhances electrophilic aromatic substitution rates compared to methyl or methoxy analogs . This could influence interactions with biological targets, such as enzymes or receptors.

Comparative Data Table

Compound Name Molecular Formula Substituents (Pyrazole Core) Ester Moiety logP Biological Activity (If Known)
Target Compound C23H17N3O4S 1-Ph, 3-Me, 4-PhS 2-Nitrobenzoate N/A Not reported (inferred neuroprotective)
1-tert-Butyl analog () C22H24N2O3S 1-tBu, 3-Me, 4-PhS 2-Methoxybenzoate 4.76 Not reported
2,6-Difluorobenzoate analog () C22H15F2NO3S 1-Ph, 3-Me, 4-(4-MePhS) 2,6-Difluorobenzoate N/A Not reported
4-PSB-2 () C10H10OS Not applicable (non-pyrazole) Butan-2-one N/A Improved memory retrieval in AD models

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate to improve yields and reaction efficiency?

Methodological Answer:

  • Utilize microwave irradiation or sonication to accelerate reaction kinetics and reduce side products, as demonstrated in analogous pyrazole syntheses .
  • Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (stepwise heating to 80–130°C) to enhance regioselectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) to identify optimal termination points .

Table 1: Example Reaction Conditions and Yields

MethodSolventTemperature (°C)Yield (%)Reference
ConventionalEthanol8045–50
Microwave-assistedDMF10065–70

Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Assign peaks for the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons) and nitrobenzoate ester (δ 7.8–8.2 ppm for nitro-substituted aryl) .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, S–C aromatic stretch at ~680 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₁₈N₃O₄S: 452.4; observed: 452.3) .
  • Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between spectroscopic data and computational modeling results for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/IR data with Density Functional Theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software) to identify discrepancies in conformational dynamics .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry by determining the crystal structure, leveraging SHELXL for refinement .
  • Dynamic NMR Studies: Probe temperature-dependent splitting of signals to assess rotational barriers in the nitrobenzoate group .

Q. How can crystallographic data obtained via X-ray diffraction be effectively analyzed using SHELX software for this compound?

Q. What methodologies are appropriate for investigating the antimicrobial mechanisms of this compound when complexed with transition metals?

Methodological Answer:

  • Metal Complex Synthesis: React the compound with Co(II) or Cu(II) salts in ethanol/water mixtures under inert atmospheres to prevent oxidation .
  • Biological Assays: Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Mechanistic Probes: Use fluorescence microscopy to assess membrane disruption or gel electrophoresis to study DNA intercalation .

Q. How can researchers design experiments to study the regioselectivity of nucleophilic substitution reactions involving the nitrobenzoate group?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize transition states in SNAr reactions .
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling: Map potential energy surfaces (PES) for competing pathways using molecular mechanics (MMFF94 force field) .

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